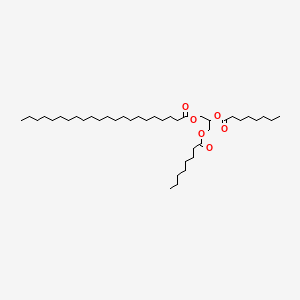
2,3-Bis((1-oxooctyl)oxy)propyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(octanoyloxy)propyl docosanoate is a complex ester compound with the molecular formula C41H78O6. It is known for its unique structure, which includes a docosanoate backbone esterified with two octanoyloxy groups at the 2 and 3 positions of the propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di(octanoyloxy)propyl docosanoate typically involves the esterification of docosanoic acid with 2,3-dihydroxypropyl octanoate. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,3-di(octanoyloxy)propyl docosanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di(octanoyloxy)propyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2,3-dihydroxypropyl octanoate.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Docosanoic acid and 2,3-dihydroxypropyl octanoate.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Di(octanoyloxy)propyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its use in formulations for controlled drug release and as an excipient in pharmaceutical preparations.
Industry: Utilized in the production of cosmetics, particularly as an emollient and skin-conditioning agent
Mecanismo De Acción
The mechanism of action of 2,3-di(octanoyloxy)propyl docosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may be hydrolyzed by esterases to release docosanoic acid and 2,3-dihydroxypropyl octanoate, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(octanoyloxy)propyl docosanoate
- 2,3-Di(docosanoyloxy)propyl octanoate
- 2,3-Di(decanoyloxy)propyl docosanoate
Uniqueness
2,3-Di(octanoyloxy)propyl docosanoate is unique due to its specific esterification pattern, which imparts distinct physicochemical properties. Its combination of long-chain fatty acids and propyl ester groups makes it particularly suitable for applications requiring both hydrophobicity and structural stability. This compound’s ability to modulate lipid membrane properties and its potential as a drug delivery vehicle further distinguish it from similar compounds .
Propiedades
Número CAS |
56149-10-1 |
|---|---|
Fórmula molecular |
C41H78O6 |
Peso molecular |
667.1 g/mol |
Nombre IUPAC |
2,3-di(octanoyloxy)propyl docosanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-31-34-40(43)46-37-38(47-41(44)35-32-28-12-9-6-3)36-45-39(42)33-30-27-11-8-5-2/h38H,4-37H2,1-3H3 |
Clave InChI |
VKKGBDRVEPPFDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



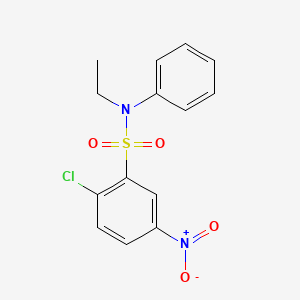

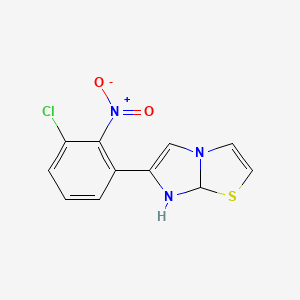
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)

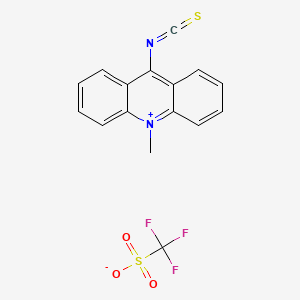

![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
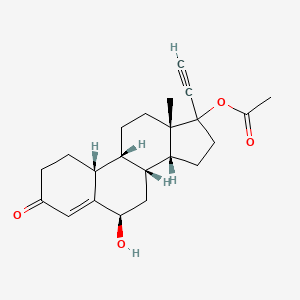
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)

![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
